molecular formula C8H12O2 B14665941 2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one CAS No. 37815-90-0

2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one

Cat. No.: B14665941
CAS No.: 37815-90-0
M. Wt: 140.18 g/mol
InChI Key: IGBYQWAALROAMN-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one is an organic compound belonging to the class of pyranones. This compound is characterized by its unique structure, which includes a pyran ring with three methyl groups attached. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one involves the hetero Diels-Alder reaction. This reaction typically uses 1-amino-3-siloxy-1,3-butadiene with unactivated carbonyl compounds and imines under mild conditions at room temperature . Another method involves the use of a BINOLate-zinc complex prepared in situ from diethylzinc and 3,3’-dibromo-BINOL, which acts as an efficient catalyst for the enantioselective hetero-Diels-Alder reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free catalysts, such as p-toluenesulfonic acid, has been reported to provide high regioselectivity under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyranones.

    Reduction: Reduction reactions can convert it into dihydropyran derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include substituted pyranones, dihydropyran derivatives, and other functionalized pyran compounds .

Scientific Research Applications

2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one exerts its effects involves interactions with various molecular targets. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5-Trimethyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methyl groups enhance its stability and reactivity compared to other pyranones .

Properties

CAS No.

37815-90-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2,2,5-trimethyl-3H-pyran-4-one

InChI

InChI=1S/C8H12O2/c1-6-5-10-8(2,3)4-7(6)9/h5H,4H2,1-3H3

InChI Key

IGBYQWAALROAMN-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(CC1=O)(C)C

Origin of Product

United States

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